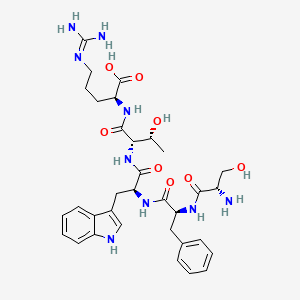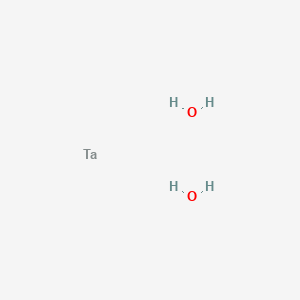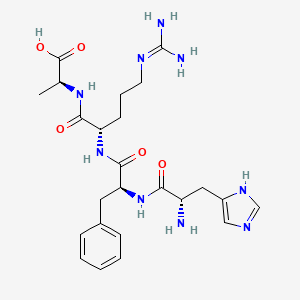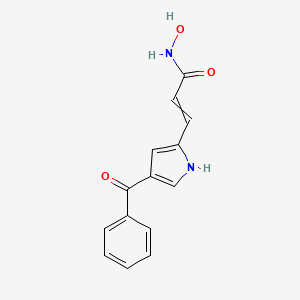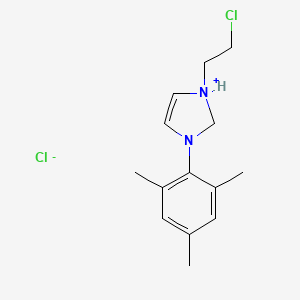
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound with a unique structure that combines a chloroethyl group, a trimethylphenyl group, and an imidazolium ion
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazolium ion and the formation of corresponding amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as ionic liquids for use in electrochemical applications and as solvents for chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of cellular processes. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-methylimidazolium chloride: Lacks the trimethylphenyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-3-phenylimidazolium chloride: Contains a phenyl group instead of a trimethylphenyl group, leading to variations in reactivity and applications.
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-imidazolium bromide: Similar structure but with a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
823803-14-1 |
|---|---|
Molekularformel |
C14H20Cl2N2 |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H19ClN2.ClH/c1-11-8-12(2)14(13(3)9-11)17-7-6-16(10-17)5-4-15;/h6-9H,4-5,10H2,1-3H3;1H |
InChI-Schlüssel |
FLFSEMPBAMLPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)CCCl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
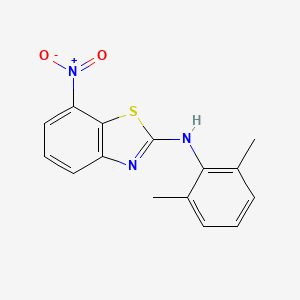
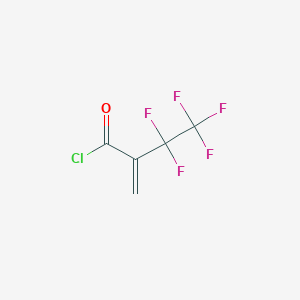
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
